

PSB-10 hydrochloride CAS number and chemical properties

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Compound of Interest		
Compound Name:	PSB-10 hydrochloride	
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In-Depth Technical Guide: PSB-10 Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

PSB-10 hydrochloride is a potent and highly selective antagonist of the human adenosine A3 receptor (A3AR), exhibiting sub-nanomolar affinity and demonstrating inverse agonist properties. Its high selectivity over other adenosine receptor subtypes makes it a valuable pharmacological tool for investigating the physiological and pathophysiological roles of the A3AR. This technical guide provides a comprehensive overview of the chemical properties, mechanism of action, and key experimental protocols related to **PSB-10 hydrochloride**, intended to support researchers and drug development professionals in their scientific endeavors.

Chemical Properties

PSB-10 hydrochloride is a synthetic molecule belonging to the class of imidazopurinones. Its chemical and physical properties are summarized in the table below.



Property	Value	Reference
CAS Number	591771-91-4	
Molecular Formula	C16H14Cl3N5O·HCl	
Molecular Weight	435.14 g/mol	
IUPAC Name	8-Ethyl-4-methyl-2-(2,3,5-trichlorophenyl)-7,8-dihydro-3H-imidazo[2,1-i]purin-5(4H)-one hydrochloride	
Solubility	Soluble in DMSO (up to 25 mM) and ethanol (up to 10 mM).	[1]
Storage	Desiccate at +4°C for long- term storage.	
Purity	Typically ≥98% (HPLC)	

Pharmacological Profile Mechanism of Action

PSB-10 hydrochloride functions as a potent and selective antagonist of the human adenosine A3 receptor (A3AR). It exhibits high binding affinity for the hA3AR with a reported Ki value of 0.44 nM. Notably, **PSB-10 hydrochloride** also displays inverse agonist activity, meaning it can reduce the basal, agonist-independent activity of the A3AR. This has been demonstrated in [35S]GTPyS binding assays where it produced a concentration-dependent decrease in basal signaling in hA3-CHO cells with an IC50 of 4 nM.[1]

Selectivity

A key feature of **PSB-10 hydrochloride** is its high selectivity for the human A3AR over other adenosine receptor subtypes. This selectivity is crucial for elucidating the specific functions of the A3AR without confounding effects from other receptors.

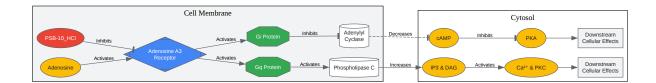


Receptor Subtype	Ki (nM)	Selectivity (fold vs. hA3AR)
Human A3	0.44	-
Human A1	1700	>3800
Human A2A	2700	>6100
Human A2B	30000	>68000
Rat A1	805	>1800
Rat A2A	6040	>13700
Rat A3	>17000	>38000

Data compiled from multiple sources.[2]

Adenosine A3 Receptor Signaling Pathway

The adenosine A3 receptor is a G protein-coupled receptor (GPCR) that primarily couples to Gi and Gq proteins. As an antagonist and inverse agonist, **PSB-10 hydrochloride** blocks the binding of adenosine and reduces the basal signaling activity of the A3AR, thereby inhibiting its downstream effects.



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A3AR Signaling Pathway Inhibition by PSB-10 HCl.



Experimental Protocols

The following sections provide representative protocols for key in vitro and in vivo assays used to characterize the activity of **PSB-10 hydrochloride**. These are generalized procedures and may require optimization for specific experimental conditions.

Radioligand Binding Assay (Competitive)

This protocol describes a method to determine the binding affinity (Ki) of **PSB-10 hydrochloride** for the human adenosine A3 receptor.

Materials:

- Membrane preparations from cells expressing the human A3AR (e.g., hA3-CHO cells).
- Radioligand (e.g., a selective A3AR antagonist like [3H]PSB-11).
- PSB-10 hydrochloride stock solution.
- Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.
- Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
- Glass fiber filters (e.g., Whatman GF/B).
- Scintillation cocktail.
- 96-well plates.
- Filter manifold.
- Scintillation counter.

Procedure:

- Prepare serial dilutions of PSB-10 hydrochloride in assay buffer.
- In a 96-well plate, add in the following order:

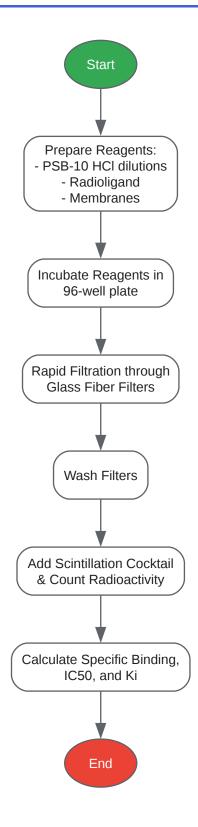
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- 50 μL of assay buffer (for total binding) or a high concentration of a non-radiolabeled A3AR ligand (for non-specific binding) or PSB-10 hydrochloride dilution.
- 50 μL of the radioligand at a concentration close to its Kd.
- \circ 100 µL of the membrane preparation (containing a specific amount of protein, e.g., 20-50 µg).
- Incubate the plate at room temperature for a predetermined time to reach equilibrium (e.g., 60-120 minutes).
- Terminate the binding reaction by rapid filtration through the glass fiber filters using a filter manifold.
- Wash the filters rapidly with ice-cold wash buffer (e.g., 3 x 4 mL).
- Place the filters in scintillation vials, add scintillation cocktail, and allow to equilibrate.
- Quantify the radioactivity using a scintillation counter.
- Calculate the specific binding by subtracting the non-specific binding from the total binding.
- Determine the IC50 value of PSB-10 hydrochloride from the competition curve and calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.





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Radioligand Binding Assay Workflow.

[35S]GTPyS Binding Assay (Inverse Agonism)



This protocol is designed to measure the inverse agonist activity of **PSB-10 hydrochloride** at the human A3AR.

Materials:

- Membrane preparations from hA3-CHO cells.
- [35S]GTPyS.
- GDP.
- PSB-10 hydrochloride stock solution.
- Assay Buffer: 20 mM HEPES, 100 mM NaCl, 10 mM MgCl₂, pH 7.4.
- GTPyS (non-radiolabeled, for non-specific binding).
- · Other materials as in the radioligand binding assay.

Procedure:

- Prepare serial dilutions of **PSB-10 hydrochloride** in assay buffer.
- In a 96-well plate, add in the following order:
 - 50 μL of assay buffer or PSB-10 hydrochloride dilution.
 - 25 μL of membrane preparation.
 - \circ 25 µL of a solution containing GDP (final concentration typically 1-10 µM).
- Pre-incubate the plate at 30°C for 15-30 minutes.
- Initiate the binding reaction by adding 25 μ L of [35 S]GTPyS (final concentration typically 0.1-0.5 nM). For non-specific binding, also add a high concentration of non-radiolabeled GTPyS.
- Incubate the plate at 30°C for 60-90 minutes with gentle agitation.



- Terminate the reaction and process the samples as described in the radioligand binding assay (filtration, washing, and scintillation counting).
- Calculate the specific [35S]GTPyS binding.
- Plot the specific binding against the concentration of PSB-10 hydrochloride to determine its
 effect on basal G-protein activation and calculate the IC50 for inverse agonism.

In Vivo Thermal Hyperalgesia (Hot Plate Test)

This protocol describes a method to assess the in vivo effect of **PSB-10 hydrochloride** on nociception in mice. **PSB-10 hydrochloride** has been reported to produce thermal hyperalgesia.

Animals:

Male CD-1 mice (or other suitable strain), 20-25 g.

Apparatus:

• Hot plate apparatus with adjustable temperature control.

Procedure:

- Acclimatize the mice to the experimental room for at least 1 hour before testing.
- Determine the baseline latency for each mouse by placing it on the hot plate (maintained at a constant temperature, e.g., 52-55°C) and recording the time until a nociceptive response is observed (e.g., paw licking, jumping). A cut-off time (e.g., 30-60 seconds) should be set to prevent tissue damage.[3][4]
- Administer PSB-10 hydrochloride (e.g., 50-100 mg/kg, intraperitoneally) or vehicle control to the mice.[2]
- At various time points after administration (e.g., 15, 30, 60, 90 minutes), place the mice back on the hot plate and measure the response latency.



- A significant decrease in the response latency compared to the baseline and the vehicletreated group indicates thermal hyperalgesia.
- Data can be expressed as the raw latency time or as a percentage of the maximum possible effect (%MPE).

Stability and Storage

For optimal long-term stability, **PSB-10 hydrochloride** should be stored as a solid, desiccated at +4°C. Stock solutions are typically prepared in DMSO or ethanol and can be stored at -20°C for several months.[1] It is recommended to prepare fresh working solutions from the stock on the day of the experiment. As with many chlorinated aromatic compounds, prolonged exposure to light and extreme pH conditions should be avoided to prevent potential degradation. Formal stability studies detailing degradation pathways under various stress conditions (hydrolysis, oxidation, photolysis) are not extensively published in the public domain and would require specific analytical investigation.

Conclusion

PSB-10 hydrochloride is a powerful and selective research tool for investigating the pharmacology of the human adenosine A3 receptor. Its antagonist and inverse agonist properties, combined with its high selectivity, allow for precise interrogation of A3AR-mediated signaling pathways in both in vitro and in vivo models. The experimental protocols provided in this guide offer a starting point for researchers to utilize **PSB-10 hydrochloride** effectively in their studies. As with any pharmacological agent, careful experimental design and optimization are crucial for obtaining reliable and reproducible results.

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